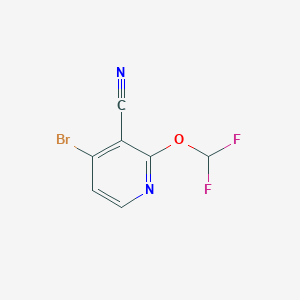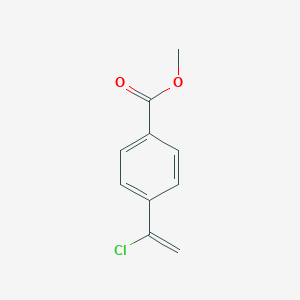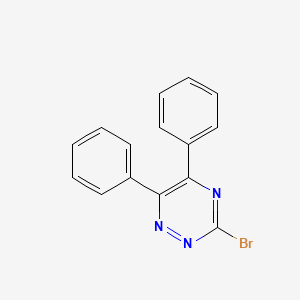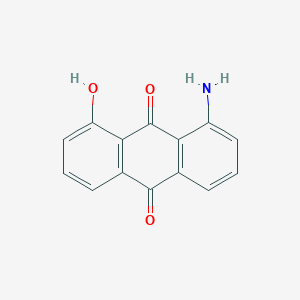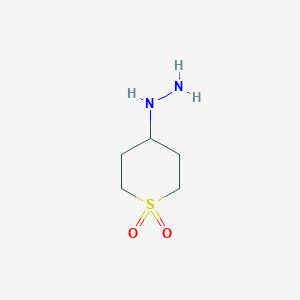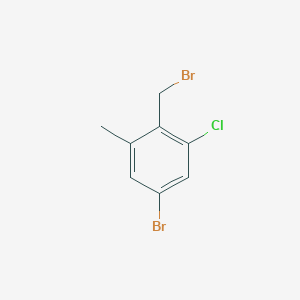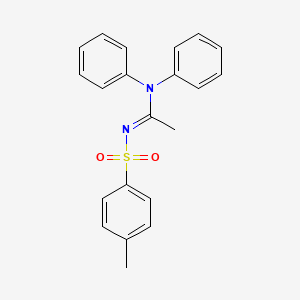
N,N-Diphenyl-N'-tosylacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenyl-N’-tosylacetimidamide is an organic compound with the molecular formula C21H20N2O2S. It is a member of the amidine class of compounds and is characterized by the presence of diphenyl and tosyl groups attached to an acetimidamide core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-N’-tosylacetimidamide can be synthesized through several synthetic routes. One common method involves the reaction of N,N-diphenylacetamide with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like 1,4-dioxane and water, and the mixture is heated for an extended period, often around 27 hours .
Industrial Production Methods
While specific industrial production methods for N,N-Diphenyl-N’-tosylacetimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diphenyl-N’-tosylacetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diphenyl-N’-tosylacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Diphenyl-N’-tosylacetimidamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the diphenyl and tosyl groups, which can stabilize or destabilize intermediates formed during chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diphenylacetamide: Similar in structure but lacks the tosyl group.
N,N’-Diphenyl-1,4-phenylenediamine: Contains a phenylenediamine core instead of an acetimidamide core.
N,N’-Diphenyl-4,4’-methylenediphenylene biscarbamate: Contains a biscarbamate group instead of a tosyl group.
Uniqueness
N,N-Diphenyl-N’-tosylacetimidamide is unique due to the presence of both diphenyl and tosyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C21H20N2O2S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
N'-(4-methylphenyl)sulfonyl-N,N-diphenylethanimidamide |
InChI |
InChI=1S/C21H20N2O2S/c1-17-13-15-21(16-14-17)26(24,25)22-18(2)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3/b22-18+ |
InChI-Schlüssel |
JTWYUPSMQLYKNZ-RELWKKBWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


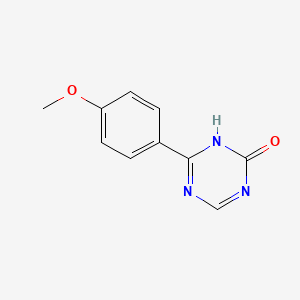
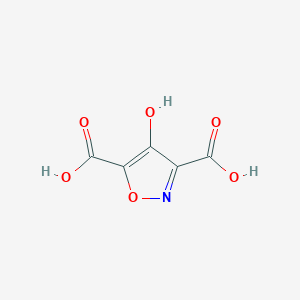
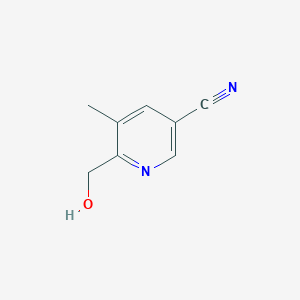
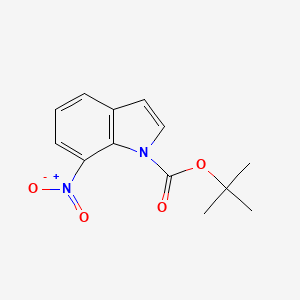
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
